molecular formula C22H19NO B14705985 2-[Methoxy(diphenyl)methyl]-1h-indole CAS No. 20538-22-1

2-[Methoxy(diphenyl)methyl]-1h-indole

Cat. No.: B14705985
CAS No.: 20538-22-1
M. Wt: 313.4 g/mol
InChI Key: AGOOVJRGVHNQIO-UHFFFAOYSA-N
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Description

2-[Methoxy(diphenyl)methyl]-1H-indole is a synthetic indole derivative characterized by a methoxy(diphenyl)methyl group at the 2-position of the indole scaffold. The indole core is a privileged structure in medicinal chemistry, often associated with bioactivity, and substituents at the 2-position can significantly influence electronic, steric, and solubility characteristics .

Properties

CAS No.

20538-22-1

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-[methoxy(diphenyl)methyl]-1H-indole

InChI

InChI=1S/C22H19NO/c1-24-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)21-16-17-10-8-9-15-20(17)23-21/h2-16,23H,1H3

InChI Key

AGOOVJRGVHNQIO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(diphenyl)methyl]-1h-indole typically involves the reaction of indole with diphenylmethanol in the presence of a methoxy group donor. One common method is the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. This reaction yields the desired compound with good efficiency .

Industrial Production Methods

Industrial production of 2-[Methoxy(diphenyl)methyl]-1h-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Methoxy(diphenyl)methyl]-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated indole rings.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-[Methoxy(diphenyl)methyl]-1h-indole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Methoxy(diphenyl)methyl]-1h-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
3-([1,1'-Biphenyl]-4-yl(methoxy)methyl)-1H-indole (4aja) Methoxy(biphenyl)methyl (C3) C23H19NO 325.40 105–107 72 Bulky substituent, high yield
5-Methoxy-2-phenyl-1H-indole Phenyl (C2), methoxy (C5) C15H13NO 223.27 Not reported Not reported Simple substituents, moderate MW
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile Methyl (C2), phenyl (C1), methoxy (C6), cyano (C3) C17H14N2O 262.31 Not reported Not reported Electron-withdrawing cyano group
3-Benzyl-5-methoxy-2-(trifluoromethyl)-1H-indole (4q) Trifluoromethyl (C2), benzyl (C3), methoxy (C5) C17H14F3NO 321.30 102–104 97 Fluorinated substituent, high yield

Key Observations:

Substituent Effects on Molecular Weight and Steric Bulk :

  • The methoxy(diphenyl)methyl group in the target compound likely results in a higher molecular weight (~333.40 g/mol, estimated) compared to simpler analogs like 5-Methoxy-2-phenyl-1H-indole (223.27 g/mol) . This increased bulk may reduce solubility in polar solvents but enhance hydrophobic interactions in biological systems .
  • Compounds with trifluoromethyl groups (e.g., 4q) exhibit higher molecular weights due to fluorine atoms, which also improve metabolic stability .

Synthetic Methodologies :

  • Multi-component reactions (e.g., iodine-catalyzed electrophilic substitutions) are effective for synthesizing complex indoles, as seen in the preparation of 5-methoxy-3-(2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethyl)-1H-indole (98% yield with I₂ catalysis at 40°C) .
  • The target compound may be synthesized via similar catalytic pathways or through Friedel-Crafts alkylation, given the diphenylmethoxy group’s resemblance to aryl-methyl motifs in 4aja .

Spectroscopic Data :

  • NMR Shifts : In 3-(methoxy(3-methoxyphenyl)methyl)-1H-indole (4aia), the C3 methine carbon resonates at δ 47.45 ppm (CH₂), while aromatic carbons range from δ 116–147 ppm . The diphenylmethoxy group in the target compound would likely show upfield shifts for the methoxy carbon (δ ~50–55 ppm) and distinct aromatic splitting due to steric hindrance .
  • HRMS : Analogs like 4aja (HRMS m/z 325.1463) confirm molecular ion peaks consistent with their formulas . The target compound’s HRMS would similarly validate its structure.

Fluorinated indoles (e.g., 4q) highlight the role of electron-withdrawing groups in enhancing bioactivity, a strategy applicable to optimizing the target’s properties .

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